2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
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Description
2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20F2N4O2S and its molecular weight is 430.47. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Quinazolinone derivatives have been extensively studied for their anticancer properties. For instance, the synthesis and cytotoxic evaluation of quinazolinone-5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates revealed that certain compounds exhibited remarkable cytotoxic activity against cancer cell lines, such as HeLa cells. The introduction of specific substituents on the quinazolinone ring, like the propyl moiety, improved cytotoxic activity, suggesting the potential for further optimization and development of quinazolinone-based anticancer agents (Hassanzadeh et al., 2019). Similarly, sulphonyl acetamide analogues on the quinazolinone ring were generated and screened for in vitro cytotoxic activity against various human cancer cell lines, demonstrating potent anticancer activity across different cancer types, indicating the significant therapeutic potential of these compounds (Jabeena Khazir et al., 2020).
Antimicrobial and Antiviral Activities
Quinazolinone derivatives have also been explored for antimicrobial and antiviral activities. For instance, a study on the synthesis and in vitro antimicrobial activity of quinazolinone–sulfonamide linked hybrid entities derived from glycine showed that most of the screened compounds displayed a varied degree of inhibitory actions against different bacteria and fungi, indicating their potential as antimicrobial agents (S. Vanparia et al., 2013). Furthermore, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for antiviral activities against respiratory and biodefense viruses, demonstrating significant activity against specific viral strains, suggesting the potential use of quinazolinone derivatives in treating viral infections (P. Selvam et al., 2007).
Scaffold for Drug Development
Quinazolinone derivatives serve as a valuable scaffold for the development of novel therapeutic agents. For example, the green synthesis process for quinazolin-4(3H)-one synthons and their amides explored their DNA photo-disruptive properties and molecular docking studies, indicating their potential as synthons for drug development, especially in photo-chemo or photodynamic therapeutics (Chrysoula Mikra et al., 2022).
Properties
IUPAC Name |
2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2S/c22-16-8-7-13(10-17(16)23)25-20-15-5-1-2-6-18(15)26-21(27-20)30-12-19(28)24-11-14-4-3-9-29-14/h1-2,5-8,10,14H,3-4,9,11-12H2,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYXXFVQQXSUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.